1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-yn-2-yl)oxy)propan-2-ol dihydrochloride
Description
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-yn-2-yl)oxy)propan-2-ol dihydrochloride is a synthetic compound featuring a piperazine core substituted with a 4-methoxyphenyl group at the 1-position and a propan-2-ol moiety at the 3-position, which is further modified by a 2-methylbut-3-yn-2-yl ether linkage. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-methylbut-3-yn-2-yloxy)propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3.2ClH/c1-5-19(2,3)24-15-17(22)14-20-10-12-21(13-11-20)16-6-8-18(23-4)9-7-16;;/h1,6-9,17,22H,10-15H2,2-4H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQMWVLHFFPPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)OCC(CN1CCN(CC1)C2=CC=C(C=C2)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-yn-2-yl)oxy)propan-2-ol dihydrochloride, with CAS Number 50743-91-4, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Characteristics:
- Molecular Formula: C19H30Cl2N2O3
- Molecular Weight: 405.4 g/mol
- Structure: The compound features a piperazine ring, a methoxyphenyl group, and an alkyloxy side chain, which may contribute to its biological activity.
Physical Properties:
- Density: Not available
- Boiling Point: Not available
- Melting Point: Not available
The compound's biological activity is primarily attributed to its interaction with neurotransmitter systems. It is believed to modulate serotonin (5-HT) receptors and possibly other neurotransmitter receptors, which can influence various physiological responses.
Pharmacological Effects
-
Antidepressant Activity:
Research indicates that compounds similar to this one exhibit antidepressant-like effects by enhancing serotonergic neurotransmission. For instance, studies have shown that piperazine derivatives can increase serotonin levels in the brain, which is crucial for mood regulation . -
Cholinergic Activity:
The compound has demonstrated potential cholinergic activity, with some derivatives showing inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example, related compounds have shown IC50 values of 46.42 µM against BChE, indicating significant enzyme inhibition . -
Analgesic Properties:
Some derivatives of piperazine compounds have been reported to possess analgesic properties superior to traditional analgesics like acetylsalicylic acid. This suggests that the compound may also be effective in pain management .
Study 1: Antidepressant Effects
A study conducted on piperazine derivatives indicated that these compounds could significantly reduce depressive symptoms in rodent models by enhancing serotonin availability in synaptic clefts .
Study 2: Cholinesterase Inhibition
Another investigation focused on the cholinergic properties of similar compounds found that they effectively inhibited AChE and BChE, supporting their potential use in treating cognitive disorders such as Alzheimer's disease .
Summary of Findings
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity : The piperazine ring is commonly found in many antidepressants, indicating that this compound may possess similar properties. Studies have shown that piperazine derivatives can modulate serotonin receptors, which are crucial in mood regulation .
- Anxiolytic Effects : Compounds with piperazine structures are often explored for their anxiolytic effects. Research indicates that they may influence neurotransmitter systems, particularly GABAergic and serotonergic pathways, leading to reduced anxiety symptoms .
- Neuroprotective Properties : Some studies suggest that compounds similar to 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-((2-methylbut-3-yn-2-yl)oxy)propan-2-ol dihydrochloride exhibit neuroprotective effects against oxidative stress and neuroinflammation, making them potential candidates for treating neurodegenerative diseases .
Synthesis and Case Studies
The synthesis of the compound involves multi-step reactions that typically include the formation of the piperazine ring followed by functionalization with various substituents.
Example Case Study: Synthesis Methodology
A detailed synthesis pathway involves:
- Formation of the piperazine derivative.
- Alkylation with 2-methylbut-3-yne to introduce the alkyne functional group.
- Final modification to obtain the dihydrochloride salt form.
Table 1: Synthesis Steps Overview
| Step | Reaction Type | Reagents Used | Conditions |
|---|---|---|---|
| 1 | Formation | Piperazine derivative | Reflux in ethanol |
| 2 | Alkylation | 2-methylbut-3-yne | Base catalyzed |
| 3 | Salt formation | Hydrochloric acid | Room temperature |
Toxicological Studies
Preliminary toxicological assessments indicate that derivatives of this compound exhibit low toxicity profiles, which is essential for their potential therapeutic use. In vitro studies have shown minimal cytotoxicity against various cell lines, suggesting a favorable safety margin .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with other piperazine derivatives. Below is a comparative analysis based on substituents, physicochemical properties, and inferred pharmacological profiles:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Impact on Solubility: The dihydrochloride salt in the target compound and ’s analog enhances aqueous solubility compared to non-ionic derivatives like the cyclohexenol in . The 4-methoxyphenyl group (electron-donating) may improve membrane permeability relative to the 4-isopropylbenzyl group in , which increases lipophilicity .
Pharmacological Implications :
- Piperazine derivatives with aryl groups (e.g., 4-methoxyphenyl, 4-methylbenzyl) are frequently associated with 5-HT receptor interactions, suggesting shared mechanisms .
- The 2-methylbut-3-yn-2-yl ether in the target compound may confer metabolic stability compared to the allyl group in ’s analog, which is prone to oxidation .
Structural Diversity: ’s coumarin-piperazine hybrid demonstrates the versatility of piperazine in hybrid scaffolds, though its chromenone core diverges significantly from the propan-2-ol backbone in the target compound .
Research Findings and Limitations
While direct pharmacological data for the target compound are absent in the provided evidence, structural analogs suggest:
- Receptor Selectivity : The 4-methoxyphenyl group may favor 5-HT1A/2A receptor binding over adrenergic receptors, a trend observed in related compounds .
Table 2: Inferred Physicochemical Properties
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
4-Methoxyaniline reacts with 1,2-dibromoethane in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C for 24 hours. This yields 1-(4-methoxyphenyl)piperazine after cyclization. Tert-butanol is often employed as a solvent to enhance reaction efficiency.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-Methoxyaniline | DMF | 80°C | 24 h | 72% |
| 1,2-Dibromoethane | ||||
| K₂CO₃ |
Reductive Amination
An alternative route involves condensing 4-methoxybenzaldehyde with piperazine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (DCM). This method achieves higher regioselectivity (85% yield) and avoids halogenated intermediates.
Preparation of the Ether Backbone: 3-((2-Methylbut-3-yn-2-yl)oxy)propan-2-ol
Synthesis of 2-Methylbut-3-yn-2-ol
2-Methylbut-3-yn-2-ol is synthesized via the Favorskii reaction, where acetylene gas is condensed with acetone using a Lewis acid catalyst (e.g., ZnCl₂) at 0–5°C. This exothermic reaction requires careful temperature control to prevent polymerization.
Reaction Conditions:
| Reagent | Catalyst | Temperature | Yield |
|---|---|---|---|
| Acetylene | ZnCl₂ | 0–5°C | 89% |
| Acetone |
Etherification of Propan-2-ol
The alkynol is coupled to epichlorohydrin via an SN2 reaction. Epichlorohydrin reacts with 2-methylbut-3-yn-2-ol in the presence of K₂CO₃ in refluxing toluene, yielding 3-((2-methylbut-3-yn-2-yl)oxy)propane-1,2-diol. Subsequent oxidation with pyridinium chlorochromate (PCC) selectively oxidizes the primary alcohol to a ketone, followed by reduction with sodium borohydride (NaBH₄) to produce 3-((2-methylbut-3-yn-2-yl)oxy)propan-2-ol.
Key Steps:
- Epoxide Ring-Opening:
Epichlorohydrin + 2-Methylbut-3-yn-2-ol → 3-((2-Methylbut-3-yn-2-yl)oxy)propane-1,2-diol (Yield: 68%). - Oxidation-Reduction Sequence:
PCC oxidation → NaBH₄ reduction (Overall Yield: 52%).
Coupling of Piperazine and Ether Backbone
Mitsunobu Reaction
The alcohol group of 3-((2-methylbut-3-yn-2-yl)oxy)propan-2-ol is coupled to 1-(4-methoxyphenyl)piperazine using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method achieves 78% yield but requires rigorous anhydrous conditions.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| DEAD, PPh₃ | THF | 0°C → RT | 12 h | 78% |
SN2 Alkylation
An alternative approach involves converting the alcohol to a mesylate (using methanesulfonyl chloride) followed by displacement with 1-(4-methoxyphenyl)piperazine in DMF at 60°C. This method is scalable but results in lower yield (62%) due to competing elimination.
Salt Formation: Dihydrochloride Preparation
The free base is treated with hydrochloric acid (HCl) in ethanol to form the dihydrochloride salt. Crystallization from a mixture of ethanol and diethyl ether yields the final product with >99% purity.
Optimized Conditions:
| Parameter | Value |
|---|---|
| HCl Concentration | 2 M in ethanol |
| Crystallization Solvent | Ethanol:Diethyl ether (1:3) |
| Purity | 99.2% |
Process Optimization and Challenges
Regioselectivity in Ether Formation
The propargyl ether linkage is prone to acid-catalyzed hydrolysis. Using non-polar solvents (e.g., toluene) and avoiding protic conditions during coupling mitigates this issue.
Stability of the Alkyne Group
The 2-methylbut-3-yn-2-yl group is sensitive to oxidative dimerization. Storage under nitrogen and addition of radical inhibitors (e.g., BHT) during synthesis preserves integrity.
Salt Hygroscopicity
The dihydrochloride salt is hygroscopic, necessitating controlled humidity (<30% RH) during packaging.
Comparative Analysis of Synthetic Routes
| Method | Yield | Purity | Scalability | Cost |
|---|---|---|---|---|
| Mitsunobu Reaction | 78% | 98.5% | Moderate | High |
| SN2 Alkylation | 62% | 95.8% | High | Low |
| Reductive Amination | 85% | 99.1% | Low | Moderate |
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and what intermediates are critical for high yield?
Answer:
The synthesis involves:
- Alkylation of 4-(4-methoxyphenyl)piperazine with a halogenated propanol derivative (e.g., 1-bromo-2-propanol) to form the piperazine-propanol intermediate.
- Coupling the intermediate with 2-methylbut-3-yn-2-yl ether under basic conditions (e.g., NaH in THF) to introduce the alkynyl ether moiety.
- Salt formation via treatment with HCl to yield the dihydrochloride.
Critical intermediates include the alkylated piperazine-propanol and the alkynyl ether precursor. Purification via column chromatography or recrystallization is essential to minimize impurities .
Advanced: How can reaction conditions be optimized to reduce byproduct formation during the alkynyl ether coupling step?
Answer:
- Solvent selection: Use anhydrous DMF or THF to prevent hydrolysis of the alkynyl group.
- Catalyst optimization: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.
- Temperature control: Maintain 0–5°C during coupling to suppress side reactions.
- Real-time monitoring: Use HPLC or TLC to track reaction progress and terminate at optimal conversion (~90%) .
Basic: What spectroscopic techniques are most effective for confirming structural integrity?
Answer:
- NMR (¹H/¹³C): Identify piperazine protons (δ 2.5–3.5 ppm), methoxy groups (δ 3.7–3.8 ppm), and alkyne signals (δ 1.8–2.2 ppm for methyl groups).
- IR spectroscopy: Confirm hydroxyl (3200–3500 cm⁻¹) and alkyne (≈2100 cm⁻¹) stretches.
- Mass spectrometry (HRMS): Verify the molecular ion peak ([M+H]⁺) and isotopic pattern matching the molecular formula .
Advanced: How can discrepancies in reported receptor binding affinities for piperazine derivatives be resolved?
Answer:
- Assay standardization: Use uniform buffer conditions (pH 7.4, 37°C) and radioligands (e.g., [³H]WAY-100635 for 5-HT₁A).
- Purity validation: Confirm compound purity (>98%) via HPLC with UV/ELSD detection.
- Statistical reconciliation: Apply meta-analysis to account for inter-lab variability (e.g., random-effects models) .
Basic: What storage conditions are recommended to ensure compound stability?
Answer:
- Store in airtight, amber vials under inert gas (N₂/Ar) at –20°C .
- Avoid exposure to moisture (use desiccants) and light.
- Monitor degradation via stability-indicating HPLC ; common degradation products include hydrolyzed alkynyl ethers or oxidized piperazine derivatives .
Advanced: How should in vivo studies be designed to evaluate anxiolytic efficacy while controlling pharmacokinetics?
Answer:
- Animal models: Use elevated plus maze or open-field tests in rodents (n ≥ 8/group).
- Dose optimization: Conduct pharmacokinetic profiling (plasma T½, brain-to-plasma ratio) to establish effective doses.
- Control groups: Include positive controls (e.g., diazepam) and vehicle controls.
- Blinding: Randomize treatment assignments and use double-blind protocols .
Basic: What computational methods predict the compound’s interaction with serotonin receptors?
Answer:
- Molecular docking: Use AutoDock Vina with 5-HT₁A receptor PDB structures (e.g., 7E2Z) to predict binding poses.
- Molecular dynamics (MD): Simulate ligand-receptor complexes (100 ns) in explicit solvent (e.g., TIP3P water) to assess binding stability (RMSD < 2 Å).
- Free energy calculations: Apply MM/GBSA to estimate binding affinities (ΔG) .
Advanced: How can SAR studies optimize the alkoxy side chain for dopamine D3 receptor selectivity?
Answer:
- Analog synthesis: Replace the 2-methylbut-3-yn-2-yl group with bulkier substituents (e.g., cyclopropyl or tert-butyl).
- Binding assays: Screen analogs against D2/D3 receptors using [³H]spiperone competition assays.
- Data analysis: Apply QSAR models (e.g., CoMFA) to correlate substituent properties (logP, molar refractivity) with selectivity ratios .
Basic: How is the compound quantified in biological matrices during pharmacokinetic studies?
Answer:
- Sample preparation: Use protein precipitation (ACN) or solid-phase extraction (C18 columns).
- LC-MS/MS: Employ a C18 column (2.6 µm, 50 × 2.1 mm) with mobile phase (0.1% formic acid in H₂O/MeCN). Monitor transitions (e.g., m/z 420 → 280 for quantification) .
Advanced: What strategies validate the compound’s mechanism of action in neurotransmitter pathways?
Answer:
- Knockout models: Use 5-HT₁A receptor knockout mice to isolate target effects.
- Microdialysis: Measure extracellular serotonin/dopamine levels in the prefrontal cortex post-administration.
- Electrophysiology: Record neuronal firing rates in raphe nuclei slices to assess autoreceptor modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
